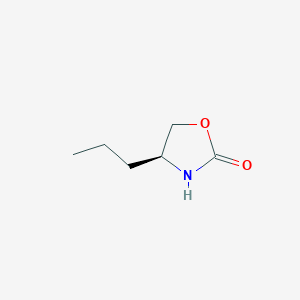

(4S)-4-propyl-1,3-oxazolidin-2-one

Übersicht

Beschreibung

(4S)-4-propyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen, oxygen, and carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-propyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of (S)-2-amino-1-propanol with propionaldehyde under acidic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of chiral catalysts or chiral resolution techniques may be employed to obtain the desired enantiomeric purity.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-4-propyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazolidinone derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxazolidinone ring to other heterocyclic structures.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(4S)-4-propyl-1,3-oxazolidin-2-one is primarily utilized in the development of antibiotics. Its structural properties allow it to inhibit bacterial protein synthesis, making it a candidate for treating infections caused by resistant strains.

Case Study:

A study investigated the compound's effectiveness against Gram-positive bacteria. Results indicated that it exhibited potent antibacterial activity comparable to established oxazolidinone antibiotics like Linezolid.

Organic Synthesis

The compound serves as a chiral building block in organic synthesis. It is employed in the synthesis of complex organic molecules due to its ability to undergo various chemical transformations.

Synthetic Routes:

- Cyclization of amino alcohols with carbonyl compounds.

- Commonly synthesized from (S)-2-amino-1-propanol and propionaldehyde under acidic conditions.

Enzyme Inhibition Studies

Research has highlighted the potential of this compound as an enzyme inhibitor, particularly targeting bacterial enzymes involved in cell wall synthesis.

Mechanism of Action:

The compound binds to bacterial ribosomes, inhibiting protein synthesis by interfering with the translation process . This mechanism is crucial for developing new antibiotics that can overcome resistance mechanisms.

Chemical Reactions and Transformations

This compound can undergo several reactions:

Types of Reactions:

- Oxidation: Produces oxazolidinone derivatives with various functional groups.

- Reduction: Converts the oxazolidinone ring to other heterocyclic structures.

- Substitution: Introduces different substituents onto the oxazolidinone ring.

Common Reagents:

- Oxidizing Agents: Potassium permanganate, chromium trioxide.

- Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Wirkmechanismus

The mechanism of action of (4S)-4-propyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as bacterial ribosomes. The compound binds to the ribosomal RNA, inhibiting protein synthesis and leading to the death of bacterial cells. This mechanism is similar to that of other oxazolidinone antibiotics, which target the bacterial translation machinery.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4S)-4-isopropyl-1,3-oxazolidin-2-one: A similar compound with an isopropyl group instead of a propyl group.

Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

Tedizolid: Another oxazolidinone antibiotic with enhanced activity against resistant bacterial strains.

Uniqueness

(4S)-4-propyl-1,3-oxazolidin-2-one is unique due to its specific chiral configuration and propyl substituent, which can influence its biological activity and selectivity. The compound’s structure allows for specific interactions with molecular targets, making it a valuable tool in medicinal chemistry and drug development.

Biologische Aktivität

(4S)-4-propyl-1,3-oxazolidin-2-one is a chiral oxazolidinone compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

- Molecular Formula : C₉H₁₉NO₂

- Molecular Weight : 171.25 g/mol

- Melting Point : 130-133 °C

- Boiling Point : 407 °C at 760 mmHg

- Density : 1.2 g/cm³

These properties indicate that this compound is a stable compound suitable for various biological applications.

Antimicrobial Properties

Research has shown that oxazolidinones exhibit significant antimicrobial activity. For instance, derivatives of oxazolidinone have been found to inhibit the growth of Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit .

Anticancer Activity

Studies indicate that this compound may possess anticancer properties. In vitro assays demonstrated that oxazolidinone derivatives can induce apoptosis in cancer cell lines, such as breast and colon cancer cells. The compound's ability to interfere with cellular signaling pathways related to cell proliferation and survival has been noted .

Case Studies

- Inhibition of Notum : A study explored the potential of oxazolidinone derivatives as inhibitors of Notum, a carboxylesterase involved in Wnt signaling regulation. The findings suggested that modifications in the oxazolidinone structure could enhance inhibitory activity, making it a candidate for further development in cancer therapies .

- Synthesis and Biological Evaluation : Another research focused on synthesizing various chiral oxazolidinones, including this compound. The synthesized compounds were evaluated for their cytotoxicity against different cancer cell lines, revealing promising results that warrant further investigation into their therapeutic potential .

The biological activity of this compound is attributed to its interaction with specific biological targets:

- Ribosomal Binding : Similar to other oxazolidinones, it likely binds to the 50S ribosomal subunit, inhibiting protein synthesis in bacteria.

- Cell Signaling Interference : The compound may alter key signaling pathways involved in cell growth and apoptosis, contributing to its anticancer effects.

Data Table: Biological Activities of Oxazolidinones

Eigenschaften

IUPAC Name |

(4S)-4-propyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-3-5-4-9-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZXNSLLITCXHBI-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H]1COC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429044 | |

| Record name | AG-E-14754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165115-69-5 | |

| Record name | AG-E-14754 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.